1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
Overview
Description
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester is a chemical compound with the molecular formula C32H58O8 and a molecular weight of 570.7981 . It is also known by other names such as O-Acetyl tris(2-ethylhexyl)citrate and Acetyl-tris(2-ethylhexyl) citrate . This compound is a derivative of citric acid and is commonly used as a plasticizer in various industrial applications .
Preparation Methods
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester typically involves the esterification of citric acid with 2-ethylhexanol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion . Industrial production methods may involve continuous processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the formulation of medical devices and pharmaceutical products.
Industry: Widely used in the manufacturing of plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester involves its interaction with polymer chains, increasing their flexibility and reducing brittleness . The molecular targets include the ester bonds within the polymer matrix, which are plasticized by the compound . The pathways involved include the diffusion of the plasticizer into the polymer matrix and its interaction with the polymer chains .
Comparison with Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester can be compared with other plasticizers such as:
Di(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): Another plasticizer with similar properties but different molecular composition.
Tris(2-ethylhexyl) trimellitate (TOTM): A high-performance plasticizer with enhanced thermal stability compared to this compound.
The uniqueness of this compound lies in its specific esterification pattern and its balance of flexibility and stability .
Properties
IUPAC Name |
tris(2-ethylhexyl) 2-acetyloxypropane-1,2,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58O8/c1-8-14-17-26(11-4)22-37-29(34)20-32(40-25(7)33,31(36)39-24-28(13-6)19-16-10-3)21-30(35)38-23-27(12-5)18-15-9-2/h26-28H,8-24H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDNONBEXWDRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883333 | |
Record name | Acetyl tris(2-ethylhexyl) citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-15-0 | |
Record name | Acetyl tris(2-ethylhexyl) citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl trioctyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tris(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetyl tris(2-ethylhexyl) citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL TRIETHYLHEXYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150CTM9A3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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